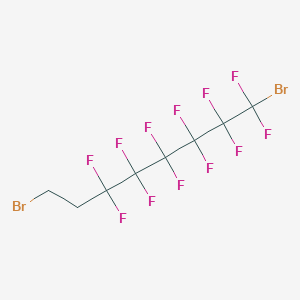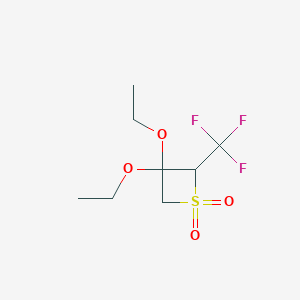
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C7H11F3O4S. This compound is known for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur. The presence of trifluoromethyl and diethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)thietane with diethyl sulfate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The diethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thietane ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Diethoxy-2-(methyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(ethyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(chloromethyl)thietane 1,1-dioxide
Uniqueness
Compared to similar compounds, 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide stands out due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethyl group can improve the compound’s bioavailability and binding affinity in biological systems.
Propriétés
Numéro CAS |
834-62-8 |
|---|---|
Formule moléculaire |
C8H13F3O4S |
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
3,3-diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C8H13F3O4S/c1-3-14-7(15-4-2)5-16(12,13)6(7)8(9,10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
PFLZVCODKRHZPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CS(=O)(=O)C1C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)

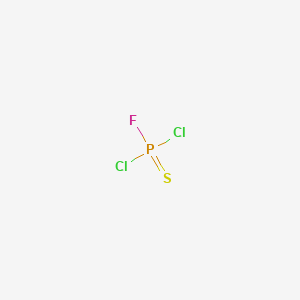
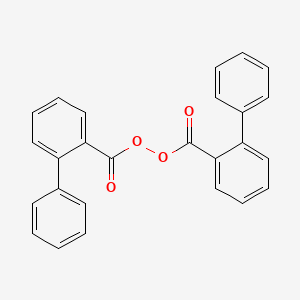

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
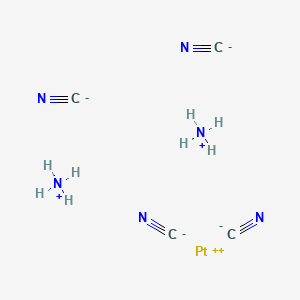

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
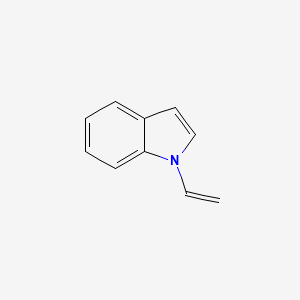
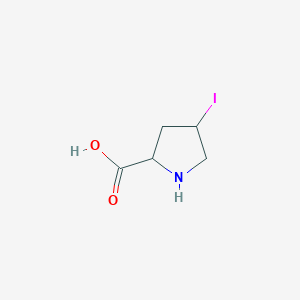
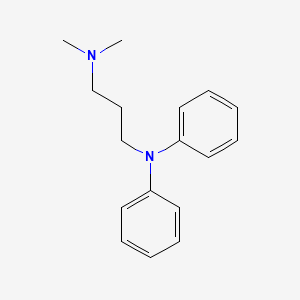
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
